1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL {[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL} SULFIDE
Overview
Description
1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL {[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL} SULFIDE is a complex organic compound characterized by the presence of multiple tetrazole rings and sulfide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL {[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL} SULFIDE typically involves the following steps:
Formation of Tetrazole Rings: The initial step involves the formation of tetrazole rings through the reaction of ethylamine with sodium azide and an appropriate nitrile under acidic conditions.
Sulfide Linkage Formation: The next step involves the introduction of sulfide linkages. This can be achieved by reacting the tetrazole derivative with a thiol compound under basic conditions.
Final Assembly: The final step involves the coupling of the tetrazole-sulfide intermediates to form the desired compound. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL {[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL} SULFIDE can undergo various chemical reactions, including:
Oxidation: The sulfide linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: The tetrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, and water.
Reduction: LAH, NaBH4, ethanol, and tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or arylated tetrazole derivatives.
Scientific Research Applications
1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL {[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL} SULFIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL {[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL} SULFIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biological pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-1H-TETRAZOL-5-AMINE: A simpler tetrazole derivative with similar reactivity but lacking the sulfide linkages.
1-METHYL-1H-TETRAZOL-5-YL SULFIDE: A related compound with a methyl group instead of an ethyl group, exhibiting similar chemical properties.
Uniqueness
1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL {[(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL} SULFIDE is unique due to its combination of multiple tetrazole rings and sulfide linkages, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-ethyl-5-[(1-ethyltetrazol-5-yl)sulfanylmethylsulfanyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N8S2/c1-3-14-6(8-10-12-14)16-5-17-7-9-11-13-15(7)4-2/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMONDGFSMPJATR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)SCSC2=NN=NN2CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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